6,7-Dimethoxy-4-methylcoumarin
CAS No.: 4281-40-7
Cat. No.: VC20783246
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4281-40-7 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 6,7-dimethoxy-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C12H12O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h4-6H,1-3H3 |
| Standard InChI Key | GBYDSYPGGDKWGZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC |
| Canonical SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC |
Introduction
6,7-Dimethoxy-4-methylcoumarin (C₁₂H₁₂O₄) is a synthetic coumarin derivative characterized by methoxy groups at positions 6 and 7 and a methyl group at position 4. This structural configuration confers unique biochemical properties, making it a compound of interest in pharmacological and industrial research. Below is a detailed analysis of its properties, biological activities, and applications, supported by experimental data and peer-reviewed studies.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In LPS-induced RAW 264.7 macrophages, DMC demonstrates potent anti-inflammatory activity by:
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Suppressing pro-inflammatory mediators:
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Modulating signaling pathways:
Synthetic Routes and Industrial Production
DMC is synthesized via Pechmann condensation:
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Reactants: Resorcinol derivatives and β-keto esters under acidic conditions.
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Cyclization: Catalyzed by sulfuric acid or ionic liquids to form the coumarin core .
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Industrial scaling: Optimized for yield (>85%) using green solvents and continuous-flow reactors .
Applications
Research Gaps and Future Directions
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